(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride
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Overview
Description
(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride typically involves the reaction of 3-methylpiperazine with 5-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrazole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine or pyrazole derivatives.
Scientific Research Applications
(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with similar structural features.
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole compound with potential biological activities.
Uniqueness
(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride is unique due to its specific substitution pattern and the presence of both piperazine and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H17ClN4O |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
[(3R)-3-methylpiperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-7-5-9(13-12-7)10(15)14-4-3-11-8(2)6-14;/h5,8,11H,3-4,6H2,1-2H3,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
VXKRQHORPFDGIO-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2=NNC(=C2)C.Cl |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=NNC(=C2)C.Cl |
Origin of Product |
United States |
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